tert-butyl N-[4-[methyl-(4-nitrophenyl)sulfonylamino]butanoylamino]carbamate
Overview
Description
tert-Butyl N-[4-[methyl-(4-nitrophenyl)sulfonylamino]butanoylamino]carbamate is a complex organic compound that belongs to the class of carbamates Carbamates are widely used in organic synthesis, particularly as protecting groups for amines This compound is notable for its intricate structure, which includes a tert-butyl carbamate group, a nitrophenyl sulfonyl group, and a butanoylamino group
Preparation Methods
The synthesis of tert-butyl N-[4-[methyl-(4-nitrophenyl)sulfonylamino]butanoylamino]carbamate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of tert-butyl carbamate: This can be achieved by reacting tert-butyl alcohol with phosgene or a similar reagent to form tert-butyl chloroformate, which is then reacted with ammonia or an amine to form the carbamate.
Introduction of the nitrophenyl sulfonyl group: This step involves the reaction of the intermediate with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the butanoylamino group: This can be achieved by reacting the intermediate with butanoyl chloride in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure efficiency and consistency.
Chemical Reactions Analysis
tert-Butyl N-[4-[methyl-(4-nitrophenyl)sulfonylamino]butanoylamino]carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl N-[4-[methyl-(4-nitrophenyl)sulfonylamino]butanoylamino]carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: It can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the synthesis of various intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-[methyl-(4-nitrophenyl)sulfonylamino]butanoylamino]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The nitrophenyl sulfonyl group can also participate in various interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
tert-Butyl N-[4-[methyl-(4-nitrophenyl)sulfonylamino]butanoylamino]carbamate can be compared with other carbamate compounds, such as:
tert-Butyl carbamate: A simpler carbamate used as a protecting group for amines.
tert-Butyl N-(4-aminobutyl)carbamate: Used in the synthesis of pharmacologically active compounds.
tert-Butyl (4-bromobutyl)carbamate:
Properties
IUPAC Name |
tert-butyl N-[4-[methyl-(4-nitrophenyl)sulfonylamino]butanoylamino]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O7S/c1-16(2,3)27-15(22)18-17-14(21)6-5-11-19(4)28(25,26)13-9-7-12(8-10-13)20(23)24/h7-10H,5-6,11H2,1-4H3,(H,17,21)(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REROJNKPTZGOPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)CCCN(C)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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